2-[(2,4-Dimethoxyphenyl)methylene]-7-[(dipropylamino)methyl]-6-hydroxybenzo[b] furan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is characterized by its unique structure, which includes a benzo[b]furan core, methoxy groups, and an amino side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,4-Dimethoxyphenyl)methylene]-7-[(dipropylamino)methyl]-6-hydroxybenzo[b]furan-3-one typically involves multi-step organic reactions One common synthetic route includes the condensation of 2,4-dimethoxybenzaldehyde with a suitable furan derivative under acidic or basic conditions The reaction is often catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[(2,4-Dimethoxyphenyl)methylene]-7-[(dipropylamino)methyl]-6-hydroxybenzo[b]furan-3-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens (e.g., bromine) and nucleophiles (e.g., amines).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
2-[(2,4-Dimethoxyphenyl)methylene]-7-[(dipropylamino)methyl]-6-hydroxybenzo[b]furan-3-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and functional groups.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(2,4-Dimethoxyphenyl)methylene]-7-[(dipropylamino)methyl]-6-hydroxybenzo[b]furan-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethoxybenzylamine: A related compound with similar methoxy groups but lacking the furan core.
2-(2-(4-Methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid: Another furan derivative with different substituents.
Uniqueness
2-[(2,4-Dimethoxyphenyl)methylene]-7-[(dipropylamino)methyl]-6-hydroxybenzo[b]furan-3-one is unique due to its combination of functional groups and structural features
Properties
Molecular Formula |
C24H29NO5 |
---|---|
Molecular Weight |
411.5 g/mol |
IUPAC Name |
(2Z)-2-[(2,4-dimethoxyphenyl)methylidene]-7-[(dipropylamino)methyl]-6-hydroxy-1-benzofuran-3-one |
InChI |
InChI=1S/C24H29NO5/c1-5-11-25(12-6-2)15-19-20(26)10-9-18-23(27)22(30-24(18)19)13-16-7-8-17(28-3)14-21(16)29-4/h7-10,13-14,26H,5-6,11-12,15H2,1-4H3/b22-13- |
InChI Key |
IMGAEUVLXMYGMV-XKZIYDEJSA-N |
Isomeric SMILES |
CCCN(CCC)CC1=C(C=CC2=C1O/C(=C\C3=C(C=C(C=C3)OC)OC)/C2=O)O |
Canonical SMILES |
CCCN(CCC)CC1=C(C=CC2=C1OC(=CC3=C(C=C(C=C3)OC)OC)C2=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.